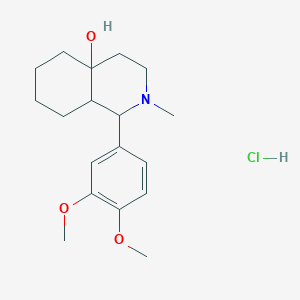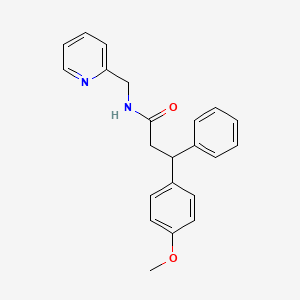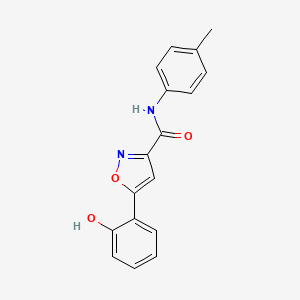
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride, also known as PD-148515, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinolinol derivatives and has been studied for its various biological effects. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE) and increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been reported to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been reported to have low toxicity and good solubility in water. However, there are also some limitations to its use in lab experiments. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has poor stability in acidic conditions and may degrade over time. In addition, it may interact with other compounds in the experimental system, leading to potential confounding effects.
Zukünftige Richtungen
For research on 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride could include:
1. Investigation of the mechanism of action of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in various disease models.
2. Development of more stable analogs of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride for improved therapeutic efficacy.
3. Exploration of the potential use of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in vivo.
5. Assessment of the safety and toxicity of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride in preclinical and clinical studies.
Conclusion
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methyl-1,4-cyclohexanedione in the presence of a reducing agent. The resulting product is then hydrolyzed to obtain 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. This synthesis method has been reported in the literature and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(3,4-dimethoxyphenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-19-11-10-18(20)9-5-4-6-14(18)17(19)13-7-8-15(21-2)16(12-13)22-3;/h7-8,12,14,17,20H,4-6,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFVHWXXURCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CC(=C(C=C3)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)
![2-(5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6040836.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)
![2-{4-[(2,2-dimethylmorpholin-4-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6040859.png)


![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)
![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)